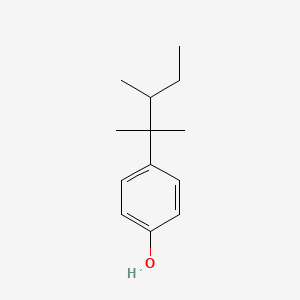
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community. This compound is commonly known as TH-PVP and belongs to the class of synthetic cathinones. TH-PVP has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds often leads to the development of materials with unique electrical, thermal, and optical properties. For instance, a study on the synthesis of conducting polymers based on pyrrole derivatives, including compounds with structural similarities to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, demonstrated that the presence of substituents on the benzene ring significantly influences the electrical conductivity and thermal stability of the resulting polymers (Pandule et al., 2014). These findings underscore the importance of chemical structure in determining the physical properties of synthetic polymers.
Molecular Interactions
Understanding the interactions between molecules, including hydrogen bonding patterns, is crucial for the design of molecular systems with desired properties. Research on enaminones, closely related to the compound of interest, revealed intricate hydrogen-bonding patterns that contribute to the stability of these molecules, which can be leveraged in designing compounds with specific binding capabilities (Balderson et al., 2007).
Corrosion Inhibition
The application of Schiff bases, which share a functional group similarity with 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, in corrosion inhibition for carbon steel in hydrochloric acid environments has been explored. The structure-activity relationship indicates that the presence of certain substituents on the benzene ring can enhance corrosion inhibition efficiency, highlighting the potential of such compounds in industrial applications (Hegazy et al., 2012).
DNA Interaction and Drug Design
The interaction of novel Schiff base ligands with DNA and their potential as drug candidates have been investigated, showing that such compounds can bind to DNA and exhibit promising biological activities. This suggests that derivatives of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone could be explored for therapeutic applications, given their structural similarity and potential for bioactivity (Kurt et al., 2020).
Solvent Effects on Molecular Stability
The effect of solvents on the crystallization and stability of metal complexes derived from related compounds has been studied, revealing the significant role of solvents in determining the molecular geometry and stability of these complexes. This research provides insights into the design of stable metal-organic frameworks and coordination compounds for various applications (Patel et al., 2019).
properties
IUPAC Name |
1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-3-2-4-15(11-14)12-19(22)20-10-9-17(13-20)16-5-7-18(21)8-6-16/h2-8,11,17,21H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJOPRWNWBEEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)
![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)
![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)
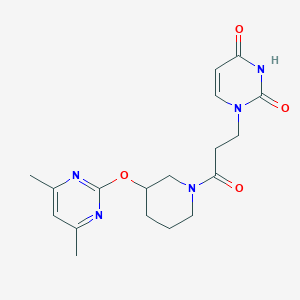
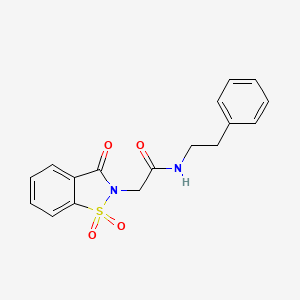
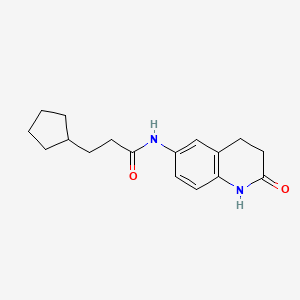
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)
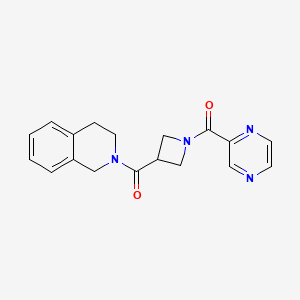
![methyl [4-({2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2939830.png)
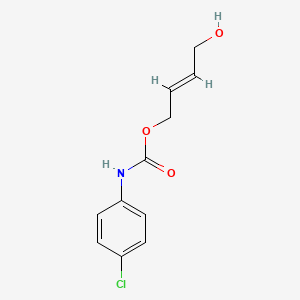
![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)
